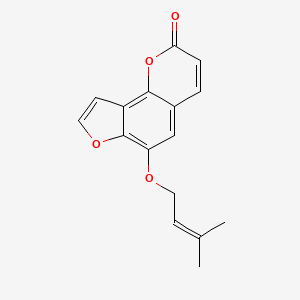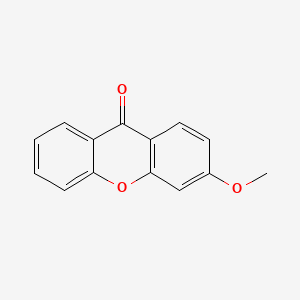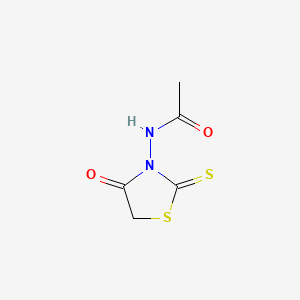
Heratomin
Vue d'ensemble
Description
Heratomin is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. It is a neurotransmitter that plays a crucial role in regulating various physiological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Heratomin typically involves several steps, starting from simple precursors. One common method involves the condensation of a suitable aldehyde with an amine, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and consistent production. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Heratomin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. These reactions often require specific catalysts and conditions to proceed efficiently.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various catalysts, such as palladium on carbon, and specific reaction conditions tailored to the desired substitution.
Major Products Formed
Applications De Recherche Scientifique
Heratomin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study various chemical reactions and mechanisms.
Biology: Plays a role in neurotransmission and is used to study the functioning of the nervous system.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and other medical conditions.
Industry: Used in the production of various pharmaceuticals and as a precursor for other chemical compounds.
Mécanisme D'action
Heratomin exerts its effects by interacting with specific molecular targets in the body. It binds to receptors on the surface of cells, triggering a cascade of intracellular signaling pathways. These pathways regulate various physiological processes, such as mood, sleep, and appetite. The exact mechanism involves complex interactions between this compound and its receptors, leading to changes in cellular activity and function.
Comparaison Avec Des Composés Similaires
Heratomin is unique compared to other similar compounds due to its specific structure and properties. Some similar compounds include:
Serotonin: Another neurotransmitter with similar functions but different structural features.
Dopamine: A neurotransmitter involved in reward and pleasure mechanisms, with distinct structural and functional differences.
Norepinephrine: A neurotransmitter that plays a role in the fight-or-flight response, differing in its chemical structure and effects.
This compound stands out due to its unique combination of properties, making it a valuable compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
6-(3-methylbut-2-enoxy)furo[2,3-h]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-10(2)5-7-18-13-9-11-3-4-14(17)20-15(11)12-6-8-19-16(12)13/h3-6,8-9H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDJMMMGDPDPIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=C2C(=C3C(=C1)C=CC(=O)O3)C=CO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50976761 | |
| Record name | 6-[(3-Methylbut-2-en-1-yl)oxy]-2H-furo[2,3-h][1]benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50976761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61265-06-3 | |
| Record name | Heratomin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061265063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-[(3-Methylbut-2-en-1-yl)oxy]-2H-furo[2,3-h][1]benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50976761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1,1'-Biphenyl]-2,3',4-triol](/img/structure/B1606247.png)


![4-[[4-(DIMETHYLAMINO)PHENYL]AMINO]PHENOL](/img/structure/B1606254.png)



![[3-Diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;rhodium(3+);trichloride](/img/structure/B1606260.png)


![(1H-Benzo[d]imidazol-5-yl)(phenyl)methanone](/img/structure/B1606263.png)

